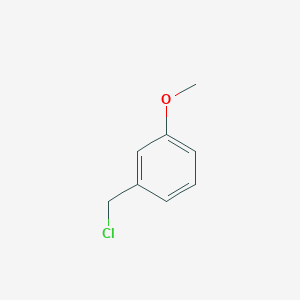

Cloruro de 3-metoxibencilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-methoxybenzyl chloride derivatives and related compounds involves various chemical reactions. For example, the polymerization of p-methoxybenzyl chloride is an acid-catalyzed condensation process with the elimination of HCl, yielding polymers with molecular weights ranging from 2000 to 10,000 and soluble in common organic solvents. This polymerization mechanism suggests the formation of p-methoxybenzyl carbonium ions, indicating a selective electrophilic attack on the monomer during polymerization (Ballard, Hollyhead, & Jones, 1970).

Molecular Structure Analysis

The molecular structure of compounds related to 3-methoxybenzyl chloride, such as 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone and its chloride salt, exhibits different conformational properties. These structures are characterized by their central heterocyclic ring adopting flattened boat and 'sofa' conformations, respectively. The benzene rings attached to the heterocyclic ring are twisted, indicating a complex molecular geometry (Nesterov, 2004).

Chemical Reactions and Properties

3-Methoxybenzyl chloride undergoes various chemical reactions, including selective cleavage of p-methoxybenzyl ethers using zirconium(IV) chloride as a Lewis acid. This method is fast and tolerates a variety of sensitive groups, yielding products in good to high yields and showcasing its versatility in synthetic chemistry (Sharma, Reddy, & Krishna, 2003).

Physical Properties Analysis

The physical properties of 3-methoxybenzyl chloride and its derivatives are influenced by their molecular structure. For instance, the crystal structure analysis reveals conformational differences and disorder in the crystal packing, which is stabilized by intermolecular hydrogen bonding. These structural insights contribute to understanding the compound's physical behavior and stability (Simon et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-methoxybenzyl chloride derivatives are characterized by their reactivity and interaction with other molecules. For example, the synthesis and crystal structure analysis of related compounds provide insights into their reactivity with DNA and their potential as biophotonic materials, highlighting the diverse chemical functionalities and applications of these compounds (Channar et al., 2019).

Aplicaciones Científicas De Investigación

Síntesis de diarilmetanos

Cloruro de 3-metoxibencilo: se utiliza en la síntesis de diarilmetanos, que son intermedios importantes en la producción de diversos productos farmacéuticos y agroquímicos . El proceso involucra un acoplamiento cruzado catalizado por paladio y mediado por organocinc in situ entre haluros de bencilo y arilo .

Alquilación de quinolinonas

En química medicinal, This compound se utiliza para alquilar la 8-benciloxi-2(1H)-quinolinona, una reacción crucial para la modificación de los derivados de quinolinona. Estos derivados se exploran por sus posibles propiedades terapéuticas .

Safety and Hazards

3-Methoxybenzyl chloride is hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-(chloromethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGISFWWEOGVMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231719 | |

| Record name | m-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824-98-6 | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Chloromethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAG2TC49EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

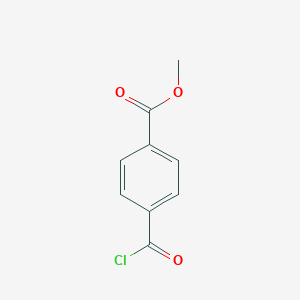

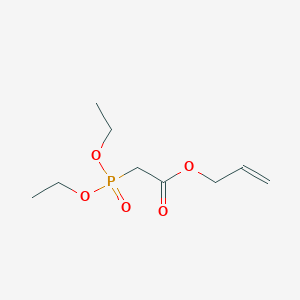

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Methoxybenzyl chloride in organic synthesis?

A: 3-Methoxybenzyl chloride serves as a versatile building block in organic synthesis, primarily as a protecting group for alcohols and phenols. For example, it reacts with 4-hydroxy-6-methyl-2-pyrone to form 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone []. This protected compound can then be used in further reactions, and the protecting group can be easily removed later.

Q2: Can you describe a specific reaction where 3-Methoxybenzyl chloride plays a crucial role?

A: In the synthesis of (±)-sempervirol, 3-Methoxybenzyl chloride is crucial in constructing the complex ring structure of the target molecule []. Specifically, it reacts with β-cyclocitral to form an intermediate alcohol. This alcohol is then subjected to oxidation and intramolecular cyclization, leading to the formation of key precursors to (±)-sempervirol.

Q3: Has 3-Methoxybenzyl chloride been used in the synthesis of biologically active compounds?

A: Yes, 3-Methoxybenzyl chloride has been employed in synthesizing various biologically relevant molecules. One notable example is its use in preparing a series of 2,3-diarylindenes designed as fluorescent estrogens []. In this case, 3-Methoxybenzyl chloride reacts with 1,2-diarylethanones, followed by cyclodehydration to yield the desired indene derivatives. These fluorescent estrogens are valuable tools for studying the estrogen receptor.

Q4: Are there any studies on the catalytic applications of compounds derived from 3-Methoxybenzyl chloride?

A: Researchers have explored the catalytic potential of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes derived from 3-Methoxybenzyl chloride []. By reacting 3-Methoxybenzyl chloride with 1-{(ethoxycarbonyl)methyl}benzimidazole and subsequently with nickelocene, they synthesized these complexes. These complexes demonstrated catalytic activity in Kumada coupling reactions, showcasing the potential of 3-Methoxybenzyl chloride derivatives in catalysis.

Q5: Does the structure of molecules similar to 3-Methoxybenzyl chloride influence their biological activity?

A: Research suggests that structural modifications to compounds analogous to 3-Methoxybenzyl chloride significantly impact their biological activity. For instance, in the study on 1,2-dialkylated 1,2-bis(4- or 3-hydroxyphenyl)ethane estrogens and antiestrogens, introducing methyl groups at specific positions altered their binding affinity to the estradiol receptor and, interestingly, even shifted some antiestrogens to display full estrogenic activity []. This finding highlights the importance of structural considerations in drug design and the potential of subtle modifications to profoundly impact biological effects.

Q6: Are there any known analytical techniques for characterizing compounds related to 3-Methoxybenzyl chloride?

A: Characterization of compounds synthesized using 3-Methoxybenzyl chloride relies on standard analytical techniques. For instance, in a study investigating the [2+2] photocycloaddition reactions of 2-pyrone derivatives, researchers used X-ray diffraction to determine the crystal structure of a 1:1 complex formed between 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone and maleimide []. This approach allowed them to confirm the complex formation and understand its solid-state structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)

![11-Morpholino-dibenzo[b,f][1,4]thiazepine](/img/structure/B47936.png)

![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)